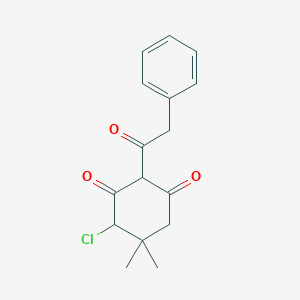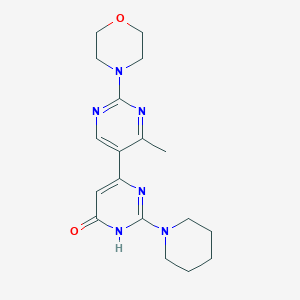![molecular formula C19H23N3O2 B6000939 N-[1-(2-phenylethyl)-3-piperidinyl]isonicotinamide 1-oxide](/img/structure/B6000939.png)
N-[1-(2-phenylethyl)-3-piperidinyl]isonicotinamide 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-phenylethyl)-3-piperidinyl]isonicotinamide 1-oxide, commonly known as SIN-1, is a potent nitric oxide donor molecule that has been extensively studied in various scientific fields. SIN-1 is a unique compound that has been used in many research studies due to its ability to release nitric oxide in a controlled manner.
Wirkmechanismus
SIN-1 releases nitric oxide in a controlled manner, which then activates the soluble guanylate cyclase enzyme. This leads to the production of cyclic guanosine monophosphate (cGMP), which is responsible for the physiological effects of SIN-1. The release of nitric oxide also leads to the activation of various signaling pathways, including the protein kinase G pathway.
Biochemical and Physiological Effects:
SIN-1 has been shown to have various biochemical and physiological effects. It has been shown to regulate blood pressure, induce vasodilation, and improve blood flow. SIN-1 has also been shown to have anti-inflammatory effects and to regulate the immune response. Furthermore, SIN-1 has been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
SIN-1 has many advantages for lab experiments. It is a potent nitric oxide donor molecule that can release nitric oxide in a controlled manner. It has also been extensively studied and has a well-established synthesis method. However, SIN-1 also has some limitations. It can be unstable in aqueous solutions and can decompose rapidly, leading to the production of reactive oxygen species. Therefore, it is important to handle SIN-1 with care and to use it in a controlled manner.
Zukünftige Richtungen
There are many future directions for the study of SIN-1. One area of research is related to its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure. SIN-1 has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, SIN-1 has been studied for its potential use in cancer therapy. Future research studies could focus on the development of new derivatives of SIN-1 that have improved stability and efficacy.
Conclusion:
In conclusion, SIN-1 is a potent nitric oxide donor molecule that has been extensively studied in various scientific fields. It has many advantages for lab experiments and has been shown to have various biochemical and physiological effects. Future research studies could focus on the development of new derivatives of SIN-1 that have improved stability and efficacy. Overall, SIN-1 has the potential to be a valuable tool in scientific research and could have important clinical applications in the future.
Synthesemethoden
SIN-1 can be synthesized by reacting isonicotinoyl chloride with 2-phenylethylamine in the presence of triethylamine. The resulting product is then oxidized using hydrogen peroxide to yield SIN-1. This synthesis method is simple and efficient and has been used in many research studies.
Wissenschaftliche Forschungsanwendungen
SIN-1 has been widely used in scientific research studies due to its ability to release nitric oxide in a controlled manner. It has been used in studies related to cardiovascular diseases, neurodegenerative diseases, and cancer. SIN-1 has also been used in studies related to the regulation of blood pressure, immune response, and inflammation.
Eigenschaften
IUPAC Name |
1-oxido-N-[1-(2-phenylethyl)piperidin-3-yl]pyridin-1-ium-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(17-9-13-22(24)14-10-17)20-18-7-4-11-21(15-18)12-8-16-5-2-1-3-6-16/h1-3,5-6,9-10,13-14,18H,4,7-8,11-12,15H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUMTRWQPJOSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)C3=CC=[N+](C=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6000857.png)

![5-[(3-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B6000875.png)
![N-[11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]acetamide](/img/structure/B6000886.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6000888.png)
![2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6000905.png)
![4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-N-(2-methylphenyl)-1-phthalazinamine](/img/structure/B6000907.png)
![4-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}morpholine](/img/structure/B6000912.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B6000932.png)
![1-[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-piperidinecarboxamide](/img/structure/B6000935.png)
![{2-[(4-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6000944.png)


